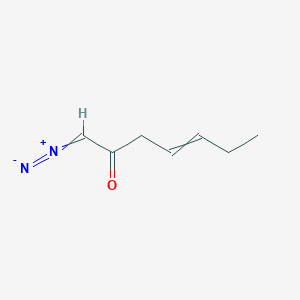
1-Diazoniohepta-1,4-dien-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazoniohepta-1,4-dien-2-olate is a chemical compound with the molecular formula C7H10N2O. It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
The synthesis of 1-Diazoniohepta-1,4-dien-2-olate typically involves the reaction of hepta-1,4-dien-2-ol with a diazonium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at a low level to ensure the stability of the diazonium intermediate. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
1-Diazoniohepta-1,4-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. .
Applications De Recherche Scientifique
1-Diazoniohepta-1,4-dien-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Diazoniohepta-1,4-dien-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .
Comparaison Avec Des Composés Similaires
1-Diazoniohepta-1,4-dien-2-olate can be compared with other diazonium compounds, such as:
1-Diazoniohexa-1,4-dien-2-olate: Similar in structure but with one less carbon atom.
1-Diazoniohepta-1,3-dien-2-olate: Differing in the position of the double bonds.
1-Diazoniohepta-1,4-dien-3-olate: Differing in the position of the diazonium group. These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
142209-02-7 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1-diazohept-4-en-2-one |
InChI |
InChI=1S/C7H10N2O/c1-2-3-4-5-7(10)6-9-8/h3-4,6H,2,5H2,1H3 |
Clé InChI |
PAZUZEDRGFDFGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


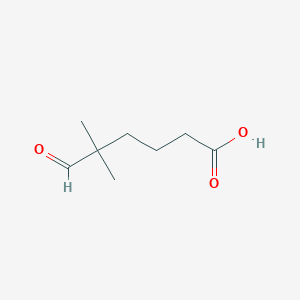

![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

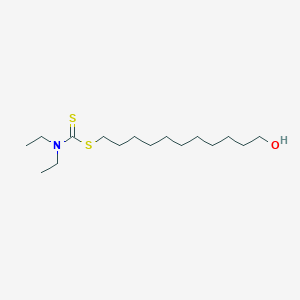
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)


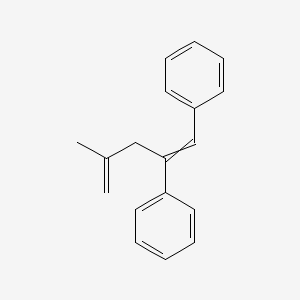
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
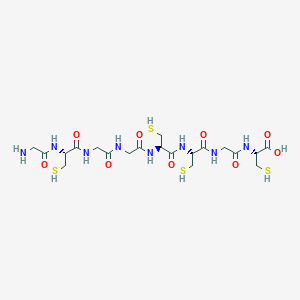
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
